Cas no 2228973-43-9 (1,1,1-trifluoro-3-(1-methyl-1H-pyrrol-2-yl)propan-2-amine)

1,1,1-Trifluoro-3-(1-methyl-1H-pyrrol-2-yl)propan-2-amine is a fluorinated amine derivative featuring a trifluoromethyl group and a 1-methylpyrrole moiety. This compound is of interest in medicinal and agrochemical research due to its unique structural properties, which may enhance binding affinity and metabolic stability. The trifluoromethyl group contributes to increased lipophilicity and electron-withdrawing effects, while the pyrrole ring offers potential for π-stacking interactions. Its amine functionality allows for further derivatization, making it a versatile intermediate in synthetic chemistry. The compound’s stability under physiological conditions and compatibility with common reaction conditions further underscore its utility in drug discovery and material science applications.
1,1,1-trifluoro-3-(1-methyl-1H-pyrrol-2-yl)propan-2-amine structure
2228973-43-9 structure
Product name:1,1,1-trifluoro-3-(1-methyl-1H-pyrrol-2-yl)propan-2-amine
CAS No:2228973-43-9
MF:C8H11F3N2
Molecular Weight:192.181552171707
CID:6141817
PubChem ID:165629803

1,1,1-trifluoro-3-(1-methyl-1H-pyrrol-2-yl)propan-2-amine 化学的及び物理的性質

名前と識別子

    • 1,1,1-trifluoro-3-(1-methyl-1H-pyrrol-2-yl)propan-2-amine
    • 2228973-43-9
    • EN300-1945386
    • インチ: 1S/C8H11F3N2/c1-13-4-2-3-6(13)5-7(12)8(9,10)11/h2-4,7H,5,12H2,1H3
    • InChIKey: FCSRSHZTTORKNQ-UHFFFAOYSA-N
    • SMILES: FC(C(CC1=CC=CN1C)N)(F)F

計算された属性

  • 精确分子量: 192.08743285g/mol
  • 同位素质量: 192.08743285g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 169
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.2
  • トポロジー分子極性表面積: 31Ų

1,1,1-trifluoro-3-(1-methyl-1H-pyrrol-2-yl)propan-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1945386-0.1g
1,1,1-trifluoro-3-(1-methyl-1H-pyrrol-2-yl)propan-2-amine
2228973-43-9
0.1g
$1332.0 2023-09-17
Enamine
EN300-1945386-5g
1,1,1-trifluoro-3-(1-methyl-1H-pyrrol-2-yl)propan-2-amine
2228973-43-9
5g
$4391.0 2023-09-17
Enamine
EN300-1945386-10g
1,1,1-trifluoro-3-(1-methyl-1H-pyrrol-2-yl)propan-2-amine
2228973-43-9
10g
$6512.0 2023-09-17
Enamine
EN300-1945386-0.05g
1,1,1-trifluoro-3-(1-methyl-1H-pyrrol-2-yl)propan-2-amine
2228973-43-9
0.05g
$1272.0 2023-09-17
Enamine
EN300-1945386-0.25g
1,1,1-trifluoro-3-(1-methyl-1H-pyrrol-2-yl)propan-2-amine
2228973-43-9
0.25g
$1393.0 2023-09-17
Enamine
EN300-1945386-2.5g
1,1,1-trifluoro-3-(1-methyl-1H-pyrrol-2-yl)propan-2-amine
2228973-43-9
2.5g
$2969.0 2023-09-17
Enamine
EN300-1945386-10.0g
1,1,1-trifluoro-3-(1-methyl-1H-pyrrol-2-yl)propan-2-amine
2228973-43-9
10g
$6512.0 2023-06-03
Enamine
EN300-1945386-1g
1,1,1-trifluoro-3-(1-methyl-1H-pyrrol-2-yl)propan-2-amine
2228973-43-9
1g
$1515.0 2023-09-17
Enamine
EN300-1945386-1.0g
1,1,1-trifluoro-3-(1-methyl-1H-pyrrol-2-yl)propan-2-amine
2228973-43-9
1g
$1515.0 2023-06-03
Enamine
EN300-1945386-5.0g
1,1,1-trifluoro-3-(1-methyl-1H-pyrrol-2-yl)propan-2-amine
2228973-43-9
5g
$4391.0 2023-06-03

1,1,1-trifluoro-3-(1-methyl-1H-pyrrol-2-yl)propan-2-amine 関連文献

1,1,1-trifluoro-3-(1-methyl-1H-pyrrol-2-yl)propan-2-amineに関する追加情報

Introduction to 1,1,1-trifluoro-3-(1-methyl-1H-pyrrol-2-yl)propan-2-amine (CAS No. 2228973-43-9)

1,1,1-trifluoro-3-(1-methyl-1H-pyrrol-2-yl)propan-2-amine is a fluorinated pyrrole derivative that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential biological activities. This compound, identified by the CAS number 2228973-43-9, belongs to a class of molecules that have been extensively studied for their utility in drug discovery and development. The presence of fluorine atoms in its structure imparts distinct physicochemical properties, making it a promising candidate for further exploration in medicinal chemistry.

The molecular structure of 1,1,1-trifluoro-3-(1-methyl-1H-pyrrol-2-yl)propan-2-amine consists of a propanamine backbone substituted with a trifluoromethyl group and a 1-methylpyrrole moiety. This configuration suggests potential interactions with biological targets that could be exploited for therapeutic purposes. The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity, which are critical factors in the design of novel pharmaceuticals.

In recent years, there has been a growing interest in fluorinated heterocycles due to their ability to modulate pharmacokinetic and pharmacodynamic properties of drug candidates. 1,1,1-trifluoro-3-(1-methyl-1H-pyrrol-2-yl)propan-2-amine represents an excellent example of such a compound. Its pyrrole ring provides a scaffold for further derivatization, allowing chemists to explore a wide range of structural modifications. These modifications can be tailored to optimize interactions with specific biological targets, thereby enhancing the therapeutic efficacy of the compound.

One of the most compelling aspects of 1,1,1-trifluoro-3-(1-methyl-1H-pyrrol-2-yl)propan-2-amine is its potential application in the development of small-molecule inhibitors. The pyrrole moiety is a common feature in many bioactive molecules and has been shown to interact with various enzymes and receptors. By incorporating a trifluoromethyl group at the 3-position of the propanamine backbone, researchers can fine-tune the electronic properties of the molecule, leading to improved binding affinity and selectivity.

Recent studies have highlighted the importance of fluorinated pyrroles in drug discovery. For instance, compounds containing similar structural motifs have been investigated for their potential antiviral and anticancer properties. The presence of a methyl group on the pyrrole ring further enhances its reactivity, allowing for diverse chemical transformations that can lead to novel derivatives with enhanced biological activity. This flexibility makes 1,1,1-trifluoro-3-(1-methyl-1H-pyrrol-2-yl)propan-2-amino a valuable scaffold for medicinal chemists.

The synthesis of 1,1,1-trifluoro-3-(1-methyl-lH-pyrrol-l-l)-propan-z-amino (CAS No. 2228973 43 9) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of fluorine atoms into organic molecules often presents challenges due to their high reactivity and sensitivity to reaction conditions. However, advances in synthetic methodologies have made it possible to incorporate fluorine atoms into complex structures with greater ease than ever before.

In addition to its pharmaceutical applications, l,l,l-trifluoro 3 (l-methyl lH-pyrrol 2 yl) propan z amine has shown promise in materials science. Fluorinated compounds are known for their unique electronic properties and have been used in the development of advanced materials such as liquid crystals and organic semiconductors. The ability to fine-tune the electronic structure of these materials through fluorination opens up new possibilities for applications in electronics and optoelectronics.

The biological activity of l,l,l-trifluoro 3 (l-methyl lH-pyrrol 2 yl) propan z amine has been explored through both computational modeling and experimental studies. Computational approaches have allowed researchers to predict how this compound might interact with biological targets based on its structural features. These predictions have been validated through experimental assays that measure binding affinity and functional activity.

One particularly interesting aspect of l,l,l-trifluoro 3 (l-methyl lH-pyrrol 2 yl) propan z amine is its potential as an intermediate in the synthesis of more complex bioactive molecules. By serving as a versatile building block, this compound can be used to construct larger scaffolds that exhibit enhanced biological activity. This modular approach to drug design allows chemists to systematically explore different structural motifs and identify those that are most likely to yield potent therapeutic agents.

The future prospects for l,l,l-trifluoro 3 (l-methyl lH-pyrrol 2 yl) propan z amine are promising given its unique structural features and potential applications. As research in fluorinated heterocycles continues to evolve, it is likely that new uses for this compound will be discovered. Furthermore, advances in synthetic chemistry will make it easier to access derivatives with tailored properties for specific applications.

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